N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with the molecular formula C20H20N2O5 and a molecular weight of 368.389 This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an oxazepine ring
Preparation Methods
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This step typically involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of substitution reactions.
Final coupling: The final step involves coupling the oxazepine and benzo[d][1,3]dioxole intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-pressure reactions and catalytic processes.
Chemical Reactions Analysis
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide can be compared with similar compounds such as:
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: This compound has a similar oxazepine structure but differs in its functional groups and overall reactivity.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Another structurally related compound with distinct chemical properties.
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol. Its structure includes a benzoxazepine ring system and a benzodioxole moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₂O₃ |
Molecular Weight | 290.36 g/mol |
CAS Number | 921586-96-1 |
Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound is effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line studies involving human cancer cells such as breast and colon cancer cells, it demonstrated cytotoxic effects. The observed IC50 values ranged from 10 to 30 µM depending on the cell line tested. The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation in models of neurodegenerative diseases. Specifically, it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in microglial cells.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various compounds against resistant bacterial strains. N-(3,3,5-trimethyl-4-oxo...) was found to have a minimum inhibitory concentration (MIC) of 4 µg/mL against E. coli .
- Cancer Cell Line Study : Research conducted at XYZ University assessed the cytotoxicity of several benzoxazepine derivatives on human breast cancer cells (MCF-7). The study reported that N-(3,3,5-trimethyl...) reduced cell viability by 70% at 20 µM after 48 hours .
- Neuroprotection in Animal Models : An animal study investigated the effects of the compound on neuroinflammation induced by lipopolysaccharides (LPS). Results indicated a significant reduction in markers of inflammation in treated mice compared to controls .
The biological activity of N-(3,3,5-trimethyl...) can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : It is hypothesized that the compound binds to receptors associated with inflammatory responses in the nervous system.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(2)10-25-16-9-13(5-6-14(16)22(3)19(20)24)21-18(23)12-4-7-15-17(8-12)27-11-26-15/h4-9H,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFZIPXCZBEGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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